molecular formula C22H26N2O5S B080431 Z-Phe-met-OH CAS No. 13126-07-3

Z-Phe-met-OH

Cat. No.: B080431
CAS No.: 13126-07-3
M. Wt: 430.5 g/mol
InChI Key: VXEXZNQIPZLQBX-UHFFFAOYSA-N
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Description

Z-Phe-met-OH: is a peptide compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is composed of phenylalanine and methionine residues, making it a dipeptide. The compound is known for its role in proteomics research and has a molecular formula of C22H26N2O5S .

Mechanism of Action

Target of Action

Z-Phe-met-OH is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various physiological and pathophysiological processes . The primary targets of this compound are likely to be the same as those of phenylalanine, which include the enzymes involved in its metabolism and the proteins that it helps synthesize.

Mode of Action

Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

This compound, being a derivative of phenylalanine, is likely to be involved in the phenylalanine metabolic pathway. Phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase, a reaction that requires the co-substrate tetrahydrobiopterin (BH4) . Tyrosine is then further metabolized into various bioactive compounds, including neurotransmitters such as dopamine, norepinephrine, and epinephrine.

Pharmacokinetics

The metabolites are then excreted in the urine .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of phenylalanine, given their structural similarity. Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of its amino group. Subsequent amino acids are then added one by one, with each addition involving coupling and deprotection steps. The final product is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Z-Phe-met-OH undergoes various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction reactions can reverse the oxidation of methionine.

    Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: Z-Phe-met-OH is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It serves as a reference for developing new synthetic methodologies and understanding peptide behavior under various conditions .

Biology: In biological research, this compound is utilized to investigate protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design. It is also employed in the study of peptide self-assembly and aggregation .

Medicine: this compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its ability to form stable hydrogels makes it a candidate for drug delivery systems and tissue engineering .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a component in various biochemical assays. Its stability and ease of synthesis make it a valuable tool in industrial applications .

Comparison with Similar Compounds

Uniqueness: Z-Phe-met-OH is unique due to its combination of phenylalanine and methionine residues, which confer distinct chemical and biological properties. Its ability to undergo redox reactions and form stable hydrogels sets it apart from other similar compounds .

Properties

IUPAC Name

4-methylsulfanyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-30-13-12-18(21(26)27)23-20(25)19(14-16-8-4-2-5-9-16)24-22(28)29-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,23,25)(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEXZNQIPZLQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927146
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13126-07-3
Record name Carbobenzoxyphenylalanylmethionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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